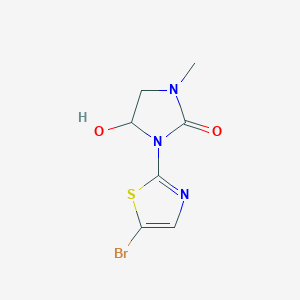
Imidodiphosphorous chloride tribromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidodiphosphorous chloride tribromide is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is part of the broader class of phosphorus halides, which are known for their reactivity and utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidodiphosphorous chloride tribromide can be synthesized through the reaction of phosphorus tribromide with thionyl chloride. This reaction typically occurs under controlled conditions to ensure the desired product is obtained. The reaction mechanism involves the substitution of bromine atoms with chlorine atoms, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and stringent quality control measures to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Imidodiphosphorous chloride tribromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: This compound can participate in substitution reactions where the halide atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in reactions with this compound include thionyl chloride, phosphorus tribromide, and various reducing agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various phosphorus-containing compounds with different oxidation states and functional groups .
Scientific Research Applications
Imidodiphosphorous chloride tribromide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of imidodiphosphorous chloride tribromide involves its reactivity with various substrates. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with other halides and organic molecules, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
Phosphorus tribromide: Similar in structure but lacks the chlorine atoms present in imidodiphosphorous chloride tribromide.
Thionyl chloride: Another phosphorus halide with different reactivity and applications.
Phosphorus trichloride: Contains only chlorine atoms and is used in different types of chemical reactions
Uniqueness
This compound is unique due to its combination of bromine and chlorine atoms, which imparts distinct reactivity and properties compared to other phosphorus halides. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
65392-92-9 |
|---|---|
Molecular Formula |
Br3ClHNP2 |
Molecular Weight |
352.13 g/mol |
InChI |
InChI=1S/Br3ClHNP2/c1-6(2)5-7(3)4/h5H |
InChI Key |
OCPMASYBGTVXBR-UHFFFAOYSA-N |
Canonical SMILES |
N(P(Cl)Br)P(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
![3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine](/img/structure/B14486569.png)
![3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14486580.png)



![(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14486602.png)







